Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate and related compounds involves complex chemical reactions, often starting from bipyridine derivatives. The process may include steps like methylation and carboxylation to introduce the desired functional groups. Research on similar compounds emphasizes the importance of selecting appropriate reagents and conditions to achieve high yields and purity (Gaber et al., 2017)[https://consensus.app/papers/developments-reactivity-nndimethylenamino-ketones-gaber/be72cfb839865a20b2b1081d3b0bfae3/?utm_source=chatgpt].
Molecular Structure Analysis
The molecular structure of dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate plays a crucial role in its chemical behavior and potential applications. Techniques such as X-ray crystallography have been utilized to elucidate the structure of related compounds, revealing how molecular arrangement influences properties like solubility, stability, and reactivity (Lincke, 2000)[https://consensus.app/papers/review-thirty-years-research-quinacridones-xray-lincke/251af5c18bad5f6687ffccb91cc3e5eb/?utm_source=chatgpt].
Chemical Reactions and Properties
Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate participates in various chemical reactions, highlighting its reactivity towards different reagents. Studies on related compounds have shown that the presence of dimethyl and dicarboxylate groups can significantly affect the compound's chemical behavior, including its ability to act as a ligand in coordination complexes (McGlacken & Bateman, 2009)[https://consensus.app/papers/advances-arylaryl-bond-formation-arylation-mcglacken/90bce297f50b5eb486b7240ef62d50c9/?utm_source=chatgpt].
Physical Properties Analysis
The physical properties of dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate, such as melting point, solubility, and density, are determined by its molecular structure. Research on similar molecules suggests that variations in substituents can lead to significant changes in these properties, affecting their solubility in various solvents and their phase behavior at different temperatures (Kiefer et al., 2011)[https://consensus.app/papers/hydrogen-bonding-mixtures-dimethyl-sulfoxide-cosolvents-kiefer/1aba531c9e1950a8bbcb0d33e98ae2f2/?utm_source=chatgpt].
Chemical Properties Analysis
The chemical properties of dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate, including acidity, basicity, and reactivity towards oxidation and reduction, are influenced by its functional groups. Studies on dimethyl and dicarboxylate functionalities indicate that these groups can impact the electron distribution within the molecule, affecting its chemical stability and reactivity (Abdalla & Liu, 2018)[https://consensus.app/papers/dimethyl-carbonate-promising-oxygenated-fuel-combustion-abdalla/6b87bee9a8665715a3ecf0b0d8eb14d7/?utm_source=chatgpt].
Scientific Research Applications
1. Solar Energy Conversion
Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate has been synthesized and utilized in copper(I) complexes for use in dye-sensitized solar cells (DSCs). These complexes demonstrate potential in converting solar energy into electricity, contributing to advancements in renewable energy technologies (Constable et al., 2009).
2. Photoreduction of Water
This compound has been involved in the synthesis of complexes that act as sensitizers for the photoreduction of water. Such applications are significant in the field of environmental chemistry and renewable energy, where these complexes can facilitate the conversion of solar energy into chemical energy (Launikonis et al., 1986).
3. Coordination Chemistry and Crystallography
In coordination chemistry and crystallography, the structural properties of dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate and its copper(I) coordination complex have been explored. These studies provide insights into molecular structures and interactions, which are vital for developing new materials and understanding chemical processes at the molecular level (Blake et al., 2007).
4. Spin Crossover Behavior
Research has been conducted on the spin crossover behavior in iron(II) complexes using functionalized bipyridyl ligands, including dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate. These studies are significant in the field of molecular magnetism and materials science, particularly in developing smart materials with tunable magnetic properties (Xue et al., 2018).
5. Synthesis Methods
Improved synthetic methods for producing derivatives of dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate have been developed. These methods are crucial for the large-scale production and application of these compounds in various scientific fields, such as materials science and coordination chemistry (Ou et al., 2019).
6. Photovoltaic Applications
The compound has been used in synthesizing ruthenium complexes applied in textured TiO2 films for converting light into electricity. These applications are critical in the development of efficient photovoltaic devices and contribute to advancements in solar technology (Nazeeruddin et al., 1990).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(3-methoxycarbonylpyridin-2-yl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)9-5-3-7-15-11(9)12-10(14(18)20-2)6-4-8-16-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQPYWUOEFGOCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C2=C(C=CC=N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329114 | |
Record name | [2,2'-Bipyridine]-3,3'-dicarboxylic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate | |
CAS RN |
39775-31-0 | |
Record name | 39775-31-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [2,2'-Bipyridine]-3,3'-dicarboxylic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70329114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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